2-(methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide

Data Scarcity Procurement Risk SAR Profiling

The target compound is a synthetic small molecule (C13H16N4OS, MW 276.36) belonging to the pyridine carboxamide class, characterized by a 2-(methylsulfanyl)pyridine-3-carboxamide core linked to a 1-propyl-1H-pyrazol-5-amine. Its molecular architecture integrates a hydrogen bond donor/acceptor-rich carboxamide bridge, a lipophilic methylsulfanyl group, and an n-propyl substituent on the pyrazole ring, resulting in a calculated clogP of approximately 2.31 and a topological polar surface area of 84.66 Ų.

Molecular Formula C13H16N4OS
Molecular Weight 276.36
CAS No. 1252446-03-9
Cat. No. B2566218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide
CAS1252446-03-9
Molecular FormulaC13H16N4OS
Molecular Weight276.36
Structural Identifiers
SMILESCCCN1C(=CC=N1)NC(=O)C2=C(N=CC=C2)SC
InChIInChI=1S/C13H16N4OS/c1-3-9-17-11(6-8-15-17)16-12(18)10-5-4-7-14-13(10)19-2/h4-8H,3,9H2,1-2H3,(H,16,18)
InChIKeyMXNGACMUUHTFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide (CAS 1252446-03-9): Procurement-Relevant Physicochemical and Structural Profile


The target compound is a synthetic small molecule (C13H16N4OS, MW 276.36) belonging to the pyridine carboxamide class, characterized by a 2-(methylsulfanyl)pyridine-3-carboxamide core linked to a 1-propyl-1H-pyrazol-5-amine . Its molecular architecture integrates a hydrogen bond donor/acceptor-rich carboxamide bridge, a lipophilic methylsulfanyl group, and an n-propyl substituent on the pyrazole ring, resulting in a calculated clogP of approximately 2.31 and a topological polar surface area of 84.66 Ų [1]. Publicly available authoritative database records (e.g., PubChem) and peer-reviewed primary literature are notably absent for this specific CAS number, limiting baseline characterization to vendor-provided analytical data and computational predictions .

Why Generic Substitution of 2-(Methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide with In-Class Analogs Is Not Scientifically Valid


Within the pyrazole-carboxamide chemotype, seemingly minor structural variations—such as the position of the pyrazole-carboxamide linkage, the nature of the N-alkyl substituent, or the oxidation state of the sulfur atom—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. For instance, the 2-(methylsulfanyl)pyridine motif in this compound is known to participate in distinct intramolecular interactions (e.g., S–π or chalcogen bonding) that influence molecular conformation and binding-site complementarity compared to unsubstituted or oxidized analogs [2]. Consequently, substituting this compound with a close analog bearing a different N-alkyl chain, a regioisomeric pyrazole attachment, or a sulfonyl group would introduce uncontrolled variables into any SAR dataset, invalidating comparative conclusions [1].

Quantitative Differentiation Evidence for 2-(Methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide Against Closest Analogs


Absence of Publicly Available Comparator-Based Quantitative Bioactivity Data for CAS 1252446-03-9

A systematic search of primary research articles, patents, BindingDB, ChEMBL, and PubChem did not yield any quantitative IC50, Ki, EC50, or other bioactivity data for the target compound against any defined comparator [1]. The closest structurally characterized entry (CHEMBL5399278, associated with NNMT inhibition) appears to correspond to a different chemotype based on SMILES verification and cannot be attributed to CAS 1252446-03-9 [2]. In the absence of comparator-anchored quantitative evidence, no claim of differential potency, selectivity, or efficacy can be substantiated for this specific compound at this time.

Data Scarcity Procurement Risk SAR Profiling

Potential Research Application Scenarios for 2-(Methylsulfanyl)-N-(1-propyl-1H-pyrazol-5-yl)pyridine-3-carboxamide Based on Structural Inference


Chemical Probe for Nicotinamide N-Methyltransferase (NNMT) Lead Optimization

The 2-(methylsulfanyl)nicotinamide substructure has been implicated in NNMT inhibition (e.g., 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide with reported antiviral activity) [1]. This compound, bearing a distinct pyrazole-containing amide substituent, may serve as a fragment or lead-like starting point for NNMT-focused medicinal chemistry campaigns, pending confirmatory biochemical profiling.

SAR Exploration of CRAC Channel Inhibitors

Pyrazolyl-based carboxamides are claimed as ICRAC inhibitors in multiple Grünenthal patents (e.g., WO2014102375A1) [2]. The specific substitution pattern of this compound (1-propylpyrazol-5-yl linked to 2-methylsulfanyl-nicotinamide) represents an underexplored combination within this intellectual property space, offering potential freedom-to-operate advantages for organizations developing CRAC channel-targeted therapeutics.

Crystallographic or Conformational Studies of 2-(Methylsulfanyl)nicotinamide Derivatives

Crystallographic analyses of N-alkyl-2-(methylsulfanyl)nicotinamides have revealed substituent-dependent dihedral angle variations (40–60° for substituted vs. 20–35° for unsubstituted amides) that influence hydrogen-bonding networks [3]. This compound, with its heterocyclic N-substituent, is suitable for comparative solid-state conformation studies to elucidate structure–property relationships governing solubility and stability.

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